molecular formula C13H22ClN B8075789 (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride

(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B8075789
M. Wt: 227.77 g/mol
InChI Key: OVWBWXOLMYFURS-BTQNPOSSSA-N
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Description

(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS: 499157-78-7) is a chiral amine derivative with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.77 g/mol. Its structure features a 3,5-dimethylphenyl group attached to a branched aliphatic amine backbone, with stereochemical specificity at the chiral center (R-configuration).

Properties

IUPAC Name

(1R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBWXOLMYFURS-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](CC(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.

  • Grignard Reaction: : The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding tertiary alcohol.

  • Reduction: : The tertiary alcohol is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Acidification: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: : The compound can be reduced to form the corresponding amine.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:
  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of secondary or tertiary amines.

  • Substitution: : Formation of halogenated phenyl derivatives.

Scientific Research Applications

(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: : It can be used as a chiral ligand in asymmetric synthesis and catalysis.

  • Biology: : The compound may serve as a building block for the synthesis of biologically active molecules.

  • Industry: : It can be used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a chiral ligand in catalysis, it may influence the stereochemistry of the reaction by coordinating to the metal center and inducing asymmetry. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride

  • CAS : 1228093-32-0
  • Molecular Formula : C₁₃H₂₂ClN
  • Key Differences :
    • The S-enantiomer shares identical molecular weight and formula with the R-form but differs in stereochemistry.
    • Similarity Score : 1.00 (structural similarity) .
    • Implications : Enantiomers often exhibit distinct biological activities due to differential interactions with chiral biomolecules. For example, the R-form may bind preferentially to specific receptors, while the S-form could show reduced efficacy or off-target effects.

Substituted Phenyl Analogs

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
  • CAS : 1263198-93-1
  • Molecular Formula : C₁₁H₁₈ClN
  • Key Differences: Substituent: A simple phenyl group replaces the 3,5-dimethylphenyl moiety. Similarity Score: 1.00 (core structure similarity) .
1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride
  • Structure : Features a 4-chlorophenyl group attached to a cyclobutyl ring.
  • Key Differences :
    • The cyclobutyl backbone introduces rigidity compared to the linear methylbutan-1-amine chain in the target compound.
    • Substituent Position : The chlorine atom at the phenyl para-position may enhance electron-withdrawing effects, influencing reactivity or metabolic stability .

Pharmacologically Relevant Analog: Metcaraphen Hydrochloride

  • Molecular Formula: C₂₀H₃₁NO₂·HCl
  • Structure: Contains a cyclopentanecarboxylate ester linked to a diethylaminoethyl group and a 3,4-dimethylphenyl substituent.
  • Key Differences: Functional Groups: The ester and diethylaminoethyl groups distinguish it from the simpler amine backbone of the target compound.

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Similarity Score
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl 499157-78-7 C₁₃H₂₂ClN 227.77 3,5-dimethylphenyl, R-configuration Reference
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl 1228093-32-0 C₁₃H₂₂ClN 227.77 S-configuration 1.00
(S)-3-Methyl-1-phenylbutan-1-amine HCl 1263198-93-1 C₁₁H₁₈ClN 199.72 Unsubstituted phenyl 1.00
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl N/A C₁₄H₂₀ClN·HCl 286.69 4-chlorophenyl, cyclobutyl backbone N/A
Metcaraphen Hydrochloride N/A C₂₀H₃₁NO₂·HCl 353.93 Cyclopentanecarboxylate, diethylaminoethyl N/A

Research Findings and Implications

  • Stereochemical Impact : The high similarity score between R- and S-enantiomers suggests near-identical physicochemical properties, but divergent bioactivity is likely due to chirality. For instance, in serotonin reuptake inhibitors, enantiomers often exhibit 10–100-fold differences in potency .
  • Backbone Modifications : Cyclobutyl or cyclopentane backbones (e.g., in and ) introduce conformational constraints that could affect binding kinetics or metabolic stability .

Biological Activity

(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride, commonly referred to as compound 3 , is a chiral amine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

The biological activity of compound 3 has been studied primarily in the context of cancer therapeutics. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notably, compound 3 was evaluated for its effects on breast cancer cells (MDA-MB-231), demonstrating significant inhibition of cell growth with an IC50 value of approximately 6 μM . This was achieved through mechanisms involving the disruption of key signaling pathways, particularly the MAPK pathway, which is crucial for cell survival and proliferation .

In Vivo Studies

In preclinical models, compound 3 was administered orally to NOD-SCID mice bearing breast cancer xenografts. The results indicated a 20% reduction in tumor volumes compared to control groups, alongside a decrease in metastasis. The pharmacokinetic profile revealed a peak plasma concentration of nearly 40 μM with a half-life of about 2 hours , suggesting favorable absorption and distribution characteristics for therapeutic use .

Table: Summary of Biological Activity

Property Value
IC50 in MDA-MB-231 Cells 6 μM
Tumor Volume Reduction 20%
Peak Plasma Concentration 40 μM
Half-Life 2 hours

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 cells, treatment with compound 3 led to a significant increase in apoptotic cells as evidenced by flow cytometry analysis. At a concentration of 50 μM , there was a reported increase of 51% in apoptotic cells and a 21% increase in necrotic cells. These findings underscore the compound's potential as an anti-cancer agent through apoptosis induction .

Case Study 2: Metastatic Potential

Further investigation into the metastatic potential demonstrated that compound 3 not only inhibited primary tumor growth but also reduced the incidence of metastasis in treated mice. This dual action highlights its potential as a therapeutic agent capable of addressing both primary tumors and their metastatic spread .

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